molecular formula C16H18N2O2 B5283750 N-(2-methoxy-5-methylphenyl)-N'-(3-methylphenyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(3-methylphenyl)urea

Cat. No.: B5283750
M. Wt: 270.33 g/mol
InChI Key: LBQKOLVBCKNFBP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 2-methoxy-5-methylaniline with 3-methylaniline in the presence of a suitable carbonyl source, such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions. The general reaction scheme is as follows:

2-methoxy-5-methylaniline+3-methylaniline+phosgeneN-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea\text{2-methoxy-5-methylaniline} + \text{3-methylaniline} + \text{phosgene} \rightarrow \text{N-(2-methoxy-5-methylphenyl)-N'-(3-methylphenyl)urea} 2-methoxy-5-methylaniline+3-methylaniline+phosgene→N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(3-methylphenyl)urea
  • N-(2-methylphenyl)-N’-(3-methylphenyl)urea
  • N-(2-methoxy-5-methylphenyl)-N’-(4-methylphenyl)urea

Uniqueness

N-(2-methoxy-5-methylphenyl)-N’-(3-methylphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-4-6-13(9-11)17-16(19)18-14-10-12(2)7-8-15(14)20-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQKOLVBCKNFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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